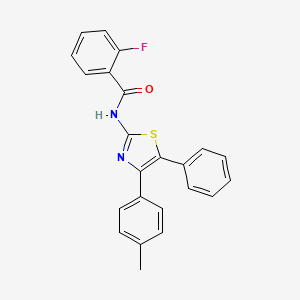![molecular formula C10H14ClN3OS B2955099 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one CAS No. 865660-24-8](/img/structure/B2955099.png)
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
One C–H ⋯ O (involving O1 with H6C) and N (–NO 2) ⋯ C=N intermolecular interaction generates a molecular pair across the centre of symmetry, and the energetic stabilization is −14.7/−15.9 kcal/mole obtained from PIXEL/TURBOMOLE .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Anti-Inflammatory Activity
A study by Ahmed, Molvi, & Khan (2017) explored the synthesis of compounds structurally related to 1-{4-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl}ethan-1-one and evaluated their anti-inflammatory activity. They found that some synthesized compounds showed significant in-vitro anti-inflammatory activity.
Molecular Structure Analysis
Hartung et al. (2003) examined a similar compound, focusing on its molecular structure. They reported the distinct conformation of the N—O bond, contributing to the compound's chirality and spatial arrangement (Hartung, Špehar, Svoboda, & Fuess, 2003).
Antifungal Applications
Volkova, Levshin, & Perlovich (2020) synthesized a novel antifungal compound from a class similar to the given chemical, and examined its solubility and thermodynamic properties, demonstrating its potential in antifungal applications (Volkova, Levshin, & Perlovich, 2020).
Antimicrobial Activities
Gan, Fang, & Zhou (2010) synthesized azole-containing piperazine derivatives, including compounds structurally similar to the query chemical, and tested their antimicrobial efficacy. Some compounds exhibited remarkable broad-spectrum antimicrobial effectiveness (Gan, Fang, & Zhou, 2010).
Antidepressant and Antianxiety Effects
Kumar et al. (2017) synthesized a series of piperazine derivatives and evaluated their antidepressant and antianxiety activities. They observed significant activity in reducing immobility times and anxiety levels in animal models (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of piperazine derivatives, including Bektaş et al. (2007) and Rajkumar, Kamaraj, & Krishnasamy (2014), who synthesized novel compounds and screened them for antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Crystal Structure and HS-Analysis
Said et al. (2020) reported an eco-friendly synthesis of a compound related to this compound, focusing on its crystal structure and Hirshfeld Surface Analysis (Said, Messali, Rezki, Al-Soud, & Aouad, 2020).
Mécanisme D'action
Target of Action
The compound contains a thiazole ring and a piperazine moiety, which are common structural motifs in many bioactive molecules. Thiazoles are known to interact with a variety of biological targets, including enzymes and receptors, while piperazines often contribute to the bioavailability and pharmacokinetic properties of drugs .
Biochemical Pathways
Again, without specific information, it’s challenging to predict the exact biochemical pathways this compound might affect. Thiazole-containing compounds have been found to interfere with a wide range of biochemical processes, including DNA synthesis, protein synthesis, and enzymatic reactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its size, polarity, and the presence of functional groups. The piperazine ring might enhance its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. Thiazole-containing compounds have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the piperazine ring’s basicity might make the compound more stable and active in slightly acidic environments .
Propriétés
IUPAC Name |
1-[4-[(2-chloro-1,3-thiazol-5-yl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-8(15)14-4-2-13(3-5-14)7-9-6-12-10(11)16-9/h6H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKJZULGWTYPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
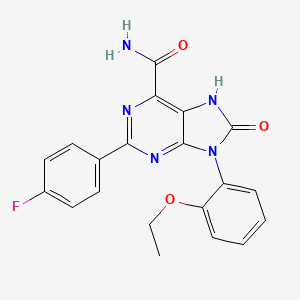


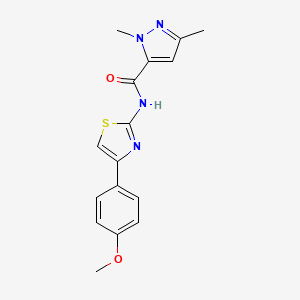
![(E)-4-(Dimethylamino)-N-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-enamide](/img/structure/B2955020.png)
![3-[(2-Chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2955022.png)
![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2955023.png)
![N-(2,3-dimethylphenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2955025.png)
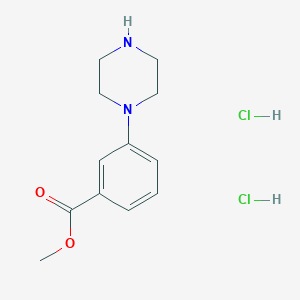
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B2955027.png)
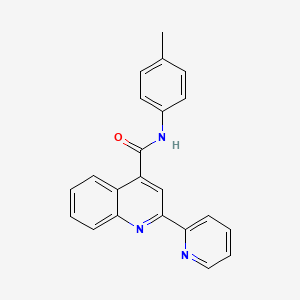
![2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2955035.png)
![N-{2-[1-(mesitylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B2955036.png)
